3-Cyclopropyl-1-(4-nitrophenyl)urea
Description
3-Cyclopropyl-1-(4-nitrophenyl)urea is a urea derivative characterized by a cyclopropyl group attached to one nitrogen atom and a 4-nitrophenyl group to the other. Urea derivatives are widely studied due to their hydrogen-bonding capabilities, which enable interactions with anions and cations, making them valuable in supramolecular chemistry and sensor applications . The cyclopropyl substituent introduces steric and electronic effects distinct from other common urea derivatives, influencing solubility, stability, and interaction dynamics.
Properties
IUPAC Name |
1-cyclopropyl-3-(4-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-10(11-7-1-2-7)12-8-3-5-9(6-4-8)13(15)16/h3-7H,1-2H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIMUJATHBQCBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(4-nitrophenyl)urea typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature . The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-1-(4-nitrophenyl)urea can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the cyclopropyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Reduction: 3-Cyclopropyl-1-(4-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclopropyl-1-(4-nitrophenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-1-(4-nitrophenyl)urea is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its nitrophenyl and cyclopropyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives with a 4-nitrophenyl group are explored for diverse applications, ranging from anion sensing to pesticidal activity. Below is a detailed comparison of 3-Cyclopropyl-1-(4-nitrophenyl)urea with structurally related compounds:
Structural and Functional Comparisons
Key Observations:
Substituent Impact on Toxicity : Pyriminil’s pyridylmethyl group correlates with high toxicity, likely due to bioactivation or interference with metabolic pathways . The cyclopropyl group in the target compound is less likely to exhibit such toxicity, though empirical data is lacking.
Anion-Sensing Efficiency: Benzothiazole-containing urea derivatives (e.g., from ) demonstrate strong interactions with anions (F⁻, CN⁻, acetate) via NH proton acidity enhanced by the electron-withdrawing 4-nitrophenyl group .
Steric Effects: The cyclopropyl group’s rigid, non-planar structure introduces steric hindrance, which could limit binding to bulkier anions but improve selectivity for smaller ions.
Electronic and Steric Properties
- 4-Nitrophenyl Group : Common across all compounds, this group stabilizes negative charge via resonance, enhancing NH proton acidity for anion binding.
- Cyclopropyl vs. Benzothiazole/Pyridylmethyl: Aromatic systems (e.g., benzothiazole) increase electron withdrawal via resonance, amplifying NH acidity and anion-binding strength .
Research Findings from Analogous Studies
- Sensor Performance: Urea derivatives with benzothiazole substituents exhibit visible colorimetric changes (e.g., yellow to purple) upon anion binding, detectable at nanomolar concentrations using UV-vis spectroscopy .
- Toxicity Trends : Pyriminil’s high toxicity underscores the role of substituents in biological activity. Replacement of pyridylmethyl with cyclopropyl may mitigate toxicity, though this requires validation .
Biological Activity
3-Cyclopropyl-1-(4-nitrophenyl)urea is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group and a para-nitrophenyl moiety, which may influence its biological interactions. The presence of the nitro group is significant as it can undergo reduction to form an amino derivative, potentially interacting with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
- Anticancer Properties : Compounds with similar structures have shown promising anticancer activities. For instance, derivatives of urea have been reported to inhibit cancer cell proliferation in several studies .
The mechanism of action for this compound is not fully elucidated but may involve:
- Enzyme Interaction : The nitrophenyl group can potentially interact with enzymes or receptors, influencing metabolic pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cell lines, suggesting a possible pathway for this compound as well .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating urea derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against multiple cancer cell lines. For example, a related compound showed an IC50 value indicating effective inhibition at low concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
